molecular formula C13H9N3O4 B11404499 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11404499
M. Wt: 271.23 g/mol
InChI Key: MMDUXUYIMDSNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known by its IUPAC name N-methyl-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen.

    Reduction: Reduction of the oxadiazole ring may yield interesting analogs.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products::
  • The primary product is the target compound itself.
  • Derivatives with modified substituents may also form.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: May find applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C13H9N3O4/c1-7-11(16-20-15-7)14-12(17)9-6-8-4-2-3-5-10(8)19-13(9)18/h2-6H,1H3,(H,14,16,17)

InChI Key

MMDUXUYIMDSNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.